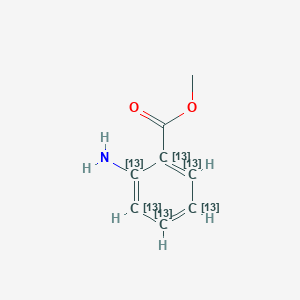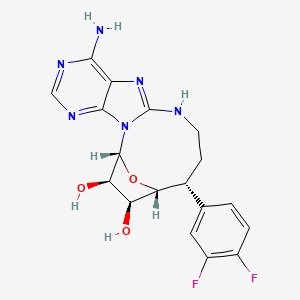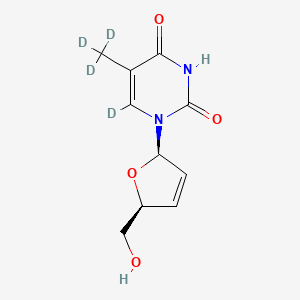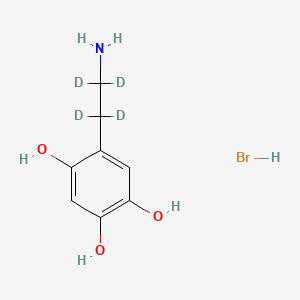
Cyanine5.5 hydrazide (dichloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5.5 hydrazide (dichloride) is a near-infrared (NIR) fluorescent dye. It is an analog of the Cyanine5.5 fluorophore and is used primarily for labeling biomolecules through the condensation between hydrazide groups and carbonyl groups . This compound is particularly useful in various scientific research applications due to its unique fluorescent properties, with excitation and emission wavelengths of 684 nm and 710 nm, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanine5.5 hydrazide (dichloride) is synthesized through the reaction of Cyanine5.5 with hydrazine. The reaction typically involves the condensation of the hydrazide groups with carbonyl groups present in the Cyanine5.5 molecule . The reaction conditions often include the use of polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Cyanine5.5 hydrazide (dichloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in dark blue powder form and stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine5.5 hydrazide (dichloride) primarily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form stable hydrazones . This reaction is particularly useful for labeling biomolecules.
Common Reagents and Conditions
The common reagents used in these reactions include aldehydes, ketones, and oxidizing agents like sodium periodate. The reactions are typically carried out in polar organic solvents such as DMF or DMSO .
Major Products
The major products formed from these reactions are hydrazone derivatives, which are stable and can be used for various labeling applications .
Applications De Recherche Scientifique
Cyanine5.5 hydrazide (dichloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting carbonyl compounds.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic imaging techniques, particularly in near-infrared imaging due to its deep tissue penetration capabilities.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mécanisme D'action
The mechanism of action of Cyanine5.5 hydrazide (dichloride) involves the condensation of its hydrazide groups with carbonyl groups in biomolecules, forming stable hydrazone bonds. This reaction allows for the efficient labeling of biomolecules, which can then be detected through their fluorescent properties. The molecular targets include aldehydes and ketones present in proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanine5 hydrazide: Another near-infrared fluorescent dye with similar properties but different excitation and emission wavelengths.
Cy5 hydrazide: A commonly used fluorescent dye for labeling biomolecules, with excitation and emission wavelengths of 649 nm and 665 nm, respectively.
DyLight 649: A fluorescent dye used for similar applications but with different spectral properties.
Uniqueness
Cyanine5.5 hydrazide (dichloride) stands out due to its specific excitation and emission wavelengths, which provide deeper tissue penetration and lower background fluorescence compared to other dyes . This makes it particularly suitable for in vivo imaging applications.
Propriétés
Formule moléculaire |
C40H46Cl2N4O |
|---|---|
Poids moléculaire |
669.7 g/mol |
Nom IUPAC |
[6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H |
Clé InChI |
OZQXTPNFHISECI-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

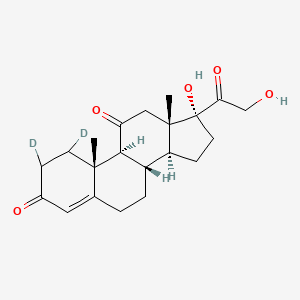
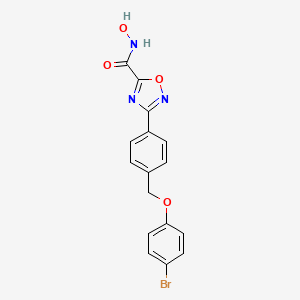
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
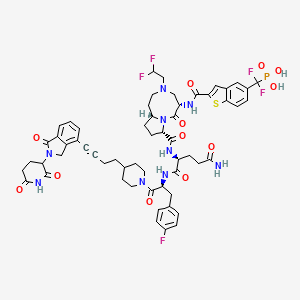

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

